molecular formula C11H12N2O B12919234 2-Ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 63736-04-9

2-Ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12919234
CAS No.: 63736-04-9
M. Wt: 188.23 g/mol
InChI Key: POSQFPSLJAVXQR-UHFFFAOYSA-N
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Description

2-Ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a fused pyridine and pyrimidine ring system, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones using oxygen as the oxidant has been developed . This method provides an easy access to functionalized derivatives of the compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones has been reported to synthesize derivatives in high yields (up to 95%) under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can participate in electrophilic substitution reactions, particularly at the C-3 position of the pyrido[1,2-a]pyrimidinone ring system.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, oxygen, aryl sulfonyl hydrazides, arylsulfonyl chlorides, sulfinic acids, and sodium sulfinates . These reactions are typically carried out under mild conditions to ensure high selectivity and yield.

Major Products: The major products formed from the reactions of this compound include various functionalized derivatives, such as 3-ArS/ArSe derivatives, which have been synthesized in high yields using metal-free chalcogenation methods .

Scientific Research Applications

2-Ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an antioxidant, antihypertensive, antimicrobial, antibacterial, antiviral, and anticancer agent . The compound’s unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.

In addition to its medicinal applications, this compound is also used in the synthesis of bioactive compounds and polymer materials. Its ability to undergo diverse chemical reactions makes it a versatile building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, the compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial and antiviral activities are believed to result from its interaction with microbial enzymes and proteins, leading to the disruption of essential cellular processes .

Comparison with Similar Compounds

2-Ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as 6,7,8,9-tetrahydro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one . These compounds share a similar fused ring system but differ in their substituents and functional groups, which can significantly impact their chemical properties and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

63736-04-9

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-ethyl-6-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C11H12N2O/c1-3-9-7-11(14)13-8(2)5-4-6-10(13)12-9/h4-7H,3H2,1-2H3

InChI Key

POSQFPSLJAVXQR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N2C(=CC=CC2=N1)C

Origin of Product

United States

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